(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

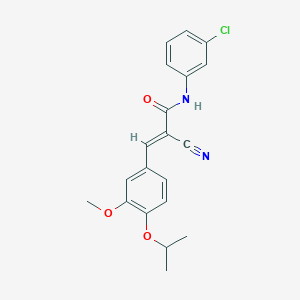

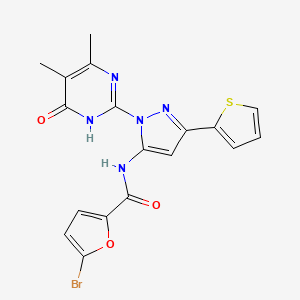

“(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2377030-92-5 . It has a molecular weight of 221.25 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12FNO3S/c1-8(2,3)7-6(10-5-13-7)4-14(9,11)12/h5H,4H2,1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 221.25 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Reaction Mechanisms and Inhibitor Studies

- Methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This process illustrates the compound's potential in studying enzyme inhibition mechanisms, where the rate of reaction with the enzyme is significantly influenced by the presence of substituted ammonium ions (Kitz & Wilson, 1963).

Fluorination Reactions and Derivatives

- The creation and application of fluorinated-carbon-containing sulfonyl fluorides, such as (Pentafluoro-λ^6-sulfanyl)difluoromethanesulfonyl fluoride, have been studied for their unique chemical properties. These compounds are noted for their preparation and characteristic infrared absorption bands, indicating their significance in chemical synthesis and analysis (Gard et al., 1990).

Novel Fluorinating Agents

- The discovery and characterization of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlight its superior utility as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities, including high-yield and stereoselective fluorinations, underscore its potential in both academic and industrial settings (Umemoto et al., 2010).

Sulfonyl Fluoride Synthesis

- An electrochemical approach for synthesizing sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride presents a mild and environmentally friendly method. This technique demonstrates broad substrate scope and potential for generating valuable synthetic motifs for click chemistry applications without the need for additional oxidants or catalysts (Laudadio et al., 2019).

Oxidative Aliphatic C-H Fluorination

- The development of a manganese porphyrin catalyst for the direct fluorination of aliphatic C-H bonds using fluoride salts offers a convenient, mild alternative to traditional fluorination methods. This catalyst facilitates the introduction of fluorine into a wide range of hydrocarbons, suggesting a novel pathway for the production of fluorinated organic compounds (Liu et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

(5-tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO3S/c1-8(2,3)7-6(10-5-13-7)4-14(9,11)12/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLFHBRWXJSXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-phenylacetate](/img/structure/B2890225.png)

![2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2890228.png)

![6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890229.png)

![N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2890231.png)

![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)

![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)

![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)